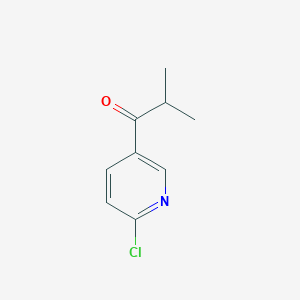

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Description

Structural Characterization of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through its IUPAC name, which reflects its structural components:

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom (pyridine).

- Substituents :

- 6-chloro group : A chlorine atom attached at the sixth position of the pyridine ring.

- 2-methylpropan-1-one moiety : A ketone group (propan-1-one) substituted with a methyl group at the second carbon.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 244263-45-4 | |

| Molecular Formula | C₉H₁₀ClNO | |

| SMILES Notation | CC(C)C(C1=CC=C(Cl)N=C1)=O | |

| Molecular Weight | 183.64 g/mol |

This compound belongs to the class of chloropyridine derivatives with ketone functionalities, making it relevant in medicinal and synthetic chemistry.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is determined by its hybridization states and intermolecular interactions. While direct crystallographic data for this compound are not available in the provided sources, insights can be inferred from related chloropyridine derivatives:

Bond Lengths and Angles

- Pyridine ring : The nitrogen atom in the pyridine ring adopts sp² hybridization, with bond angles close to 120°. Deviations may occur due to steric and electronic effects from substituents.

- Ketone group : The carbonyl group (C=O) exhibits typical bond lengths (~1.21 Å) and trigonal planar geometry. The adjacent methyl group introduces steric bulk, influencing spatial arrangement.

Intermolecular Interactions

Crystal packing in similar compounds (e.g., 4-amino-3,5-dichloropyridine) involves:

- Hydrogen bonding : N–H···Cl and C–H···Cl interactions, though the pyridine nitrogen and chloride in this compound may not participate due to steric hindrance.

- π–π stacking : Aromatic interactions between pyridine rings, with centroid-to-centroid distances typically ranging from 3.5–4.0 Å.

Comparative Analysis with Related Compounds

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is influenced by:

- Electron-withdrawing effects : The chlorine substituent at the 6-position of the pyridine ring deactivates the ring, reducing electron density at the 3-position.

- Ketone group : The carbonyl group contributes to polarizability and participates in resonance stabilization.

Computational Insights

While specific quantum chemical data for this compound are unavailable, general trends for chloropyridine derivatives suggest:

Comparative Structural Analysis with Chloropyridine Derivatives

This compound differs from other chloropyridine derivatives in substituent positioning and functionality:

Substituent Effects

Functional Group Comparisons

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXOBWLYRVQSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629185 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244263-45-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Routes

Oxidation of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

One common and practical approach is the oxidation of the corresponding alcohol, 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol, to the ketone 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

- Starting material: 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants under acidic or basic conditions

- Reaction conditions: Controlled temperature to avoid over-oxidation; solvents like acetone or dichloromethane are common

- Outcome: Selective oxidation of the primary alcohol to the corresponding ketone with yields typically above 70%

This method benefits from the availability of the alcohol precursor and straightforward oxidation chemistry, allowing for efficient scale-up in industrial settings.

Grignard Reaction Route

An alternative synthetic pathway involves the use of Grignard reagents:

- Step 1: Preparation of a Grignard reagent from 6-chloropyridine or a suitably functionalized pyridine derivative

- Step 2: Reaction of this Grignard reagent with an appropriate ketone or aldehyde precursor (such as acetone or an acyl chloride derivative) to introduce the 2-methylpropan-1-one moiety

- Step 3: Work-up and purification to isolate the ketone product

This approach is advantageous for its versatility and ability to introduce various substituents, but requires careful control of moisture and reaction conditions due to the sensitivity of Grignard reagents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-chloropyridine + Mg (ether) | Formation of Grignard reagent | N/A | Requires anhydrous conditions |

| 2 | Grignard reagent + acetyl chloride or acetone | Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol | 60–75 | Controlled temperature (0–25°C) |

| 3 | Oxidation with KMnO4 or CrO3 | Conversion of alcohol to ketone | 70–85 | Careful monitoring to avoid over-oxidation |

| 4 | Purification by recrystallization or chromatography | Isolation of pure ketone | 90+ | Purity confirmed by NMR, HPLC |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the ketone carbonyl and the chloropyridinyl moiety.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS) confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography: Occasionally used to confirm stereochemistry and molecular conformation.

Research Findings and Optimization Notes

- Maintaining inert atmosphere (argon or nitrogen) during Grignard reagent formation is critical to prevent reagent degradation.

- Temperature control during addition of reagents minimizes side reactions and improves yield.

- Use of bases such as potassium carbonate and catalysts like 4-dimethylaminopyridine (DMAP) can enhance alkylation steps in precursor synthesis.

- Purification by flash chromatography followed by recrystallization from solvents like diethyl ether improves product purity and yield.

- Reported yields for the overall process range from 50% to 85%, depending on the scale and specific conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of Alcohol | 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol | KMnO4, CrO3, controlled temp | Simple, scalable, good yield | Requires prior synthesis of alcohol |

| Grignard Reaction Route | 6-chloropyridine + Mg + ketone precursor | Anhydrous ether, low temp, inert atm | Versatile, allows structural variation | Sensitive reagents, moisture sensitive |

| Alkylation of Pyridine | 5-bromo-2-chloropyridin-3-amine + alkylating agent | K2CO3 base, DMAP catalyst, 60–80°C | Efficient for precursor synthesis | Moderate yields, requires purification |

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group undergoes reduction to form secondary alcohols.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ in THF (0°C to RT) | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol | 85% | |

| NaBH₄ in MeOH/THF (reflux) | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol | 72% |

Mechanistic Insight : The reaction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol.

Nucleophilic Substitution at the Chloropyridine Moiety

The chlorine atom at the pyridine 6-position participates in substitution reactions under optimized conditions.

Key Notes :

-

Azide substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the ketone .

-

Copper-catalyzed amination requires elevated temperatures for effective C–N bond formation .

Cross-Coupling Reactions

The chlorine atom enables participation in catalytic cross-coupling reactions.

Mechanistic Insight :

-

Suzuki coupling involves oxidative addition of the C–Cl bond to palladium, transmetalation with the boronic acid, and reductive elimination .

-

Buchwald–Hartwig amination proceeds via a palladium-mediated C–N bond formation .

Oxidation Reactions

The tertiary alcohol (reduction product) can undergo further oxidation.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PCC, CH₂Cl₂, RT | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | 90% | |

| KMnO₄, H₂SO₄, 0°C | Cleavage to 6-chloronicotinic acid | 45% |

Condensation and Cyclization Reactions

The ketone participates in condensation reactions to form heterocycles.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH, reflux | This compound hydrazone | 88% | |

| PhNH₂, AcOH, 120°C | Imine derivative | 63% |

Application : Hydrazones serve as intermediates for synthesizing pyrazoles and triazoles .

Industrial and Pharmacological Relevance

-

Epibatidine Synthesis : The compound is a key intermediate in synthesizing epibatidine, a potent analgesic, via reduction followed by cyclization.

-

Agrochemicals : Derivatives exhibit insecticidal activity by targeting nicotinic acetylcholine receptors .

Reaction Optimization Insights (Source )

-

Temperature Control : Elevated temperatures (80–110°C) enhance substitution and coupling efficiencies.

-

Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling yields.

-

Solvent Effects : Polar aprotic solvents (DMF, DME) favor nucleophilic substitutions.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Purity | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 244263-45-4 | C₉H₁₀ClNO | 183.64 | 6-Cl on pyridine | 97% | Chloropyridinyl ketone with branched alkyl |

| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | 2040-20-2 | C₁₁H₁₄O₂ | 178.23 | 4-OCH₃ on benzene | N/A | Methoxy-substituted aryl ketone |

| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | 1356086-78-6 | C₇H₃ClF₃NO | 225.55 | 6-Cl on pyridine; CF₃ group | N/A | Trifluoroacetyl-pyridine derivative |

| 1-(4-Ethylphenyl)-2-methylpropan-1-one | 15971-77-4 | C₁₂H₁₆O | 176.26 | 4-C₂H₅ on benzene | N/A | Ethyl-substituted aryl ketone |

Key Observations :

- Electron Effects : The 6-chloro group in the pyridine derivative enhances electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., -OCH₃ in the methoxyphenyl analog) .

- Molecular Weight : The trifluoro analog has a higher molecular weight (225.55 g/mol) due to fluorine substitution, which also increases lipophilicity .

- Ring Systems : Pyridine-based compounds (e.g., 244263-45-4 and 1356086-78-6) exhibit distinct reactivity compared to benzene derivatives (e.g., 2040-20-2 and 15971-77-4), particularly in heterocyclic coupling reactions .

Research Findings and Limitations

- Bioactivity Gaps : While this compound’s analogs (e.g., 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one) show multidirectional bioactivity , detailed studies on the parent compound’s biological effects are lacking.

- Thermal Stability : Trifluoro derivatives (e.g., 1356086-78-6) exhibit higher thermal stability due to strong C-F bonds, whereas the methoxyphenyl analog may degrade under oxidative conditions .

Biological Activity

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, with the molecular formula C₉H₁₀ClNO and a molecular weight of approximately 183.63 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of chlorinated pyridines can be effective against gram-positive bacteria and mycobacteria, demonstrating potential as antibacterial agents comparable to clinically used drugs such as ampicillin and rifampicin . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

Cytotoxicity and Cancer Research

The cytotoxic profile of related compounds has been evaluated in cancer cell lines. For example, certain derivatives have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating that modifications in the structure can lead to enhanced biological activity . The unique combination of the chlorinated pyridine ring with the ketone structure may influence the compound's interaction with cellular targets involved in cancer pathways.

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is hypothesized that the compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the chlorine atom is believed to play a crucial role in enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Chloropyridin-3-yl)propan-2-one | C₈H₈ClNO | Lacks the methyl group at position 2 |

| 1-(5-Chloropyridin-3-yl)ethanone | C₈H₈ClNO | Different chlorine position |

| 2-Methylpyridine | C₆H₇N | No carbonyl group |

This table illustrates how variations in structure can affect biological properties and activities.

Q & A

Basic: What synthetic methodologies are recommended for obtaining high-purity 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one?

Answer:

- Step 1: Nucleophilic Acylation

React 6-chloronicotinaldehyde with methyl magnesium bromide (Grignard reagent) in anhydrous THF, followed by quenching with acetyl chloride to form the ketone backbone. Use inert conditions to avoid hydrolysis of intermediates . - Step 2: Purification

Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Confirm final purity (>98%) using HPLC with a C18 column (acetonitrile/water mobile phase) . - Validation

Characterize via H NMR (δ 8.4 ppm for pyridyl protons, δ 2.6 ppm for methyl ketone) and FT-IR (C=O stretch at ~1700 cm) .

Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical molecular geometries?

Answer:

- DFT Protocol

Optimize the molecular structure using B3LYP/6-311++G(d,p) basis set. Compare computed bond lengths (e.g., C-Cl: 1.73 Å) with XRD data (e.g., 1.71 Å). Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions . - Electron Density Analysis

Use QTAIM (Quantum Theory of Atoms in Molecules) to map charge distribution. High electron density at the pyridyl N atom explains its nucleophilic reactivity . - Validation

Overlay DFT-optimized and XRD-derived structures in software like Mercury (CCDC). RMSD <0.1 Å confirms reliability .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy

H and C NMR identify substituents: pyridyl protons (δ 7.5–8.5 ppm), ketone carbonyl (δ 205–210 ppm). Use DEPT-135 to distinguish CH groups . - Mass Spectrometry

ESI-MS in positive ion mode: Expected [M+H] at m/z 198.6. Fragmentation peaks at m/z 154 (loss of COCH) confirm the ketone moiety . - XRD

Single-crystal X-ray diffraction (SHELX-2018) resolves bond angles and torsional strain. Space group P/c with Z = 4 is typical for similar halogenated ketones .

Advanced: How to address crystallographic disorder in halogenated ketones during refinement?

Answer:

- Disorder Modeling

In SHELXL, split disordered atoms (e.g., rotating methyl groups) into multiple sites with occupancy factors summing to 1. Apply restraints (SIMU, DELU) to thermal parameters . - Twinned Data

For twinned crystals (common in chlorinated systems), use TWIN/BASF commands in SHELXL. HKLF5 format merges overlapping reflections . - Validation

Check R (<5%) and GooF (0.9–1.1). PLATON ADDSYM detects missed symmetry .

Basic: What safety protocols are essential for handling chlorinated pyridine derivatives?

Answer:

- PPE

Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential irritancy (refer to SDS for 2-Chloro-2-methylpropane as a proxy) . - Waste Management

Quench reactive intermediates with NaHCO before disposal. Store chlorinated waste in amber glass containers away from light .

Advanced: How to design N-acyl cyclic urea derivatives for enhanced bioactivity?

Answer:

- Scaffold Modification

React the ketone with hydrazine to form a hydrazone intermediate, followed by cyclization with phosgene to generate the urea ring. Introduce acyl groups (e.g., acetyl, benzoyl) at the N-position to modulate lipophilicity . - SAR Analysis

Test derivatives in vitro for antimicrobial activity. Correlate logP (HPLC-derived) with MIC values. Acyl groups with logP 1.5–2.5 show optimal membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.